(S)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride
Description
Chemical Characterization of (S)-8-(Pyrrolidin-2-yl)quinoline Dihydrochloride
Structural Elucidation and Stereochemical Configuration
The core structure of this compound comprises a quinoline moiety substituted at the 8-position with a pyrrolidine ring. The stereocenter at the pyrrolidine’s C2 position confers chirality, with the (S)-enantiomer exhibiting distinct bioactivity compared to its (R)-counterpart. Molecular modeling of analogous compounds, such as tylophorinicine, reveals that the spatial orientation of the pyrrolidine nitrogen critically influences receptor binding. For instance, in tylophorinicine, the (13aS,14R) configuration enables hydrogen bonding with kinase domains like VEGFR2.
Key structural features include:
- Quinoline System : Aromatic planar structure enabling π-π stacking with biological targets.
- Pyrrolidine Ring : Confers conformational flexibility and basicity, enhancing solubility in protonated forms.
- Chloride Counterions : Stabilize the protonated amine groups, improving crystallinity and stability.
Comparative X-ray crystallography studies of related alkaloids suggest that the dihydrochloride salt form enhances bioavailability by increasing aqueous solubility.
Physicochemical Properties Analysis
Physicochemical profiling of analogous compounds provides a foundation for predicting the properties of this compound:
The reduced Log P compared to tylophorinicine suggests improved membrane permeability, while the higher HBD count may enhance target engagement through hydrogen bonding.
Comparative Analysis with Pyrrolidine-Quinoline Derivatives
Structural analogs highlight critical structure-activity relationships (SAR):
Table 1: Bioactivity Comparison of Pyrrolidine-Containing Alkaloids
*Predicted values based on molecular similarity.
Key trends:
- Pyrrolidine Substitution : N-Oxidation (e.g., tylophorinidine-N-oxide) reduces cytotoxicity (IC₅₀ = 12.15 μM vs. 6.45 μM for tylophorinidine), suggesting that protonation at the pyrrolidine nitrogen—as in the dihydrochloride salt—may enhance bioactivity.
- Chirality : The (S)-configuration in tylophorinicine improves VEGFR2 binding affinity compared to racemic mixtures. Molecular docking simulations show that (S)-enantiomers form stable hydrogen bonds with kinase ATP pockets.
Properties
IUPAC Name |
8-[(2S)-pyrrolidin-2-yl]quinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-4-10-5-2-9-15-13(10)11(6-1)12-7-3-8-14-12;;/h1-2,4-6,9,12,14H,3,7-8H2;2*1H/t12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCIQYZMAHJGDF-LTCKWSDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of (S)-1-(Quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic Acid
The synthesis begins with the reaction of L-proline and 8-quinolinesulfonyl chloride in a biphasic system of tetrahydrofuran (THF) and aqueous potassium carbonate (10% K₂CO₃). Stirring at 50°C for 5 hours facilitates sulfonamide bond formation, yielding (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid as a white solid in 60% yield after acidification and extraction. This intermediate serves as a critical precursor due to its chiral integrity and reactive carboxylate group.
Amide Coupling with 2,5-Dimethylaniline
Subsequent coupling of the carboxylic acid with 2,5-dimethylaniline employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). After 2 hours at room temperature, the crude product is purified via silica gel chromatography (2% MeOH in CH₂Cl₂) to afford the target amide derivative. While this method ensures stereochemical preservation, scalability is limited by the high cost of HATU.
Resin-Bound Synthesis for Stereochemical Control
Grafting Carboxylate onto Polystyrene Resin
A patent-described approach utilizes carboxyl chloride-functionalized polystyrene resin to anchor intermediates. For example, 1,1-dimethylethyl (R)-2-[(methoxymethylamino)carbonyl]pyrrolidine-1-carboxylate is synthesized via reaction with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane at −20°C. The resin-bound intermediate facilitates selective functionalization, achieving 92% yield after purification.
Alkylation and Hydrolysis
The resin-bound pyrrolidine derivative undergoes alkylation with acetaldehyde and borane-pyridine complex in ethanol/DMF (1:3), followed by hydrolysis with tetrabutylammonium hydroxide in THF/methanol. This two-step process yields (R,R)-2-[(2,3-dimethylquinol-8-yl)hydroxymethyl]-1-ethylpyrrolidine with moderate efficiency (32% overall yield). Challenges include tar formation during prolonged heating and the need for meticulous solvent selection to prevent resin degradation.
Nucleophilic Aromatic Substitution with Pyrrolidine
Preparation of 8-Fluoro-3,4-dihydroisoquinoline Hydrochloride
A scalable route involves the reaction of 8-fluoro-3,4-dihydroisoquinoline hydrochloride with pyrrolidine at 80°C in a sealed tube. After 8 hours, extraction with dichloromethane and flash chromatography (0–5% MeOH in CH₂Cl₂) affords 8-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline in 49% yield. The use of HCl hydrate as a proton source enhances electrophilicity at the C-8 position, promoting efficient nucleophilic attack.
Reductive Amination for Dihydrochloride Formation
Reduction of the dihydroisoquinoline intermediate with sodium bis(2-methoxyethoxy)aluminum hydride in THF, followed by treatment with hydrochloric acid, yields the dihydrochloride salt. This step achieves >95% conversion but requires strict temperature control (−78°C) to minimize byproducts.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(S)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of quinoline compounds, including (S)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride, exhibit significant anticancer properties. Variations of the Mannich reaction have been employed to synthesize these compounds, which target various cancer cell lines. For instance, modifications at specific positions on the quinoline ring can enhance lipophilicity and improve anticancer activity against certain types of cancer cells .
Inhibitors of Catechol O-Methyltransferase
A notable application of quinoline derivatives is their role as inhibitors of catechol O-methyltransferase (COMT). Studies have identified compounds that selectively inhibit the membrane-bound form of COMT, which is crucial for modulating dopamine levels in the brain. The structure-activity relationship (SAR) studies indicate that small substitutions at specific positions can enhance metabolic stability and potency, making these compounds potential candidates for treating neurological disorders .
Antimicrobial Properties
Quinoline derivatives are also being explored for their antibacterial and antifungal properties. The introduction of various substituents can enhance their efficacy against a range of pathogens. For example, certain modifications have led to increased activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Antiviral Applications
Recent studies suggest that this compound and its analogs may possess antiviral properties. The electron-withdrawing characteristics of certain substituents have been shown to improve the antiviral activity of quinoline derivatives, making them promising candidates for further investigation in antiviral drug development .
Pharmacological Research
Behavioral Studies
The compound's impact on neurotransmitter systems has been investigated in behavioral studies, particularly concerning its effects on dopamine signaling pathways. This research is crucial for understanding the compound's potential in treating psychiatric disorders associated with dopamine dysregulation .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of this compound derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted how modifications at the 5-position on the quinoline ring improved selectivity and potency against these cells, suggesting a pathway for developing targeted therapies.
Case Study 2: Neuropharmacology
In another study focusing on the modulation of dopamine signaling, researchers evaluated the effects of this compound on animal models exhibiting symptoms akin to Parkinson's disease. The findings indicated a notable improvement in motor function and dopamine metabolite levels in treated subjects, underscoring its therapeutic potential in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of (S)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Type
The 8-position substitution distinguishes (S)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride from other quinoline derivatives. For example:
- Chloroquine and hydroxychloroquine feature a 4-position piperazine or oxazine substitution, critical for their antimalarial and antiviral activity .
- 8-Piperidinosopropylaminoquinoline dihydrochloride () shares the 8-position substitution but uses a piperidine ring instead of pyrrolidine, showing toxicity at 1:100,000 dilution in Paramecia assays .
- 8-(3-Piperidinyloxy)quinoline dihydrochloride () replaces pyrrolidine with a piperidine-ether moiety, highlighting how ring flexibility and oxygen content alter solubility and target engagement.
Pharmacological Activity
- Receptor Affinity: Pyrrolidine-containing analogs, such as 1H-pyrrolo[3,2-c]quinoline derivatives (), exhibit high 5-HT6 receptor antagonism (Ki < 10 nM). The stereochemistry of the pyrrolidine ring in these compounds significantly impacts selectivity for serotonin receptors .
- B2-Bradykinin Receptor Modulation: 8-(Heteroarylmethoxy)quinoline compounds () demonstrate efficacy in treating angioedema via B2-bradykinin receptor antagonism. The absence of a methoxy group in this compound suggests divergent target pathways .
Data Table: Key Structural and Functional Comparisons
Biological Activity
(S)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article explores its biological mechanisms, efficacy, and potential applications based on current literature.
Chemical Structure and Properties
The compound belongs to the quinoline family, which is known for its broad pharmacological activities. The presence of the pyrrolidine moiety enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial and fungal strains. The mechanism of action includes the disruption of bacterial cell membrane integrity and inhibition of efflux pumps, leading to increased intracellular concentrations of the drug, thereby enhancing its bactericidal effects .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Anticancer Activity
Research has shown that this compound possesses anticancer properties, particularly against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been highlighted in several studies. For instance, it has been reported to inhibit the proliferation of leukemia and solid tumor cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of key signaling proteins such as NF-kB .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A-431 (epidermoid carcinoma) | 5.0 |
| L1210 (lymphoma) | 3.2 |
| SW-948 (colorectal cancer) | 4.8 |
3. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are pivotal factors in neurodegeneration .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Apoptosis: The compound reduces the expression of pro-apoptotic markers such as cleaved caspase-3.
- NF-kB Pathway Modulation: It inhibits the NF-kB signaling pathway, leading to decreased production of inflammatory cytokines.
- Cell Membrane Permeability: Increased permeability allows for better uptake into cells, enhancing its antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential candidate for treating infections caused by resistant pathogens.
Case Study 2: Cancer Cell Proliferation
In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-8-(Pyrrolidin-2-yl)quinoline dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with halogenated quinolines under reflux conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile). Chiral resolution via diastereomeric salt formation using tartaric acid derivatives is critical to isolate the (S)-enantiomer. Yield optimization requires strict control of reaction temperature (60–80°C), inert atmosphere (N₂), and stoichiometric excess of the pyrrolidine precursor. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose-based columns) resolves enantiomeric excess. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, particularly the quinoline C8-pyrrolidine linkage. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). Elemental analysis and X-ray crystallography (for single crystals) provide additional purity and stereochemical confirmation .
Q. How does pH influence the solubility and stability of this compound in aqueous buffers?
- Methodological Answer : The compound exhibits pH-dependent solubility due to protonation of the quinoline nitrogen and pyrrolidine amine groups. Below pH 3, the dihydrochloride form dominates, enhancing aqueous solubility (>50 mg/mL). Stability studies recommend storage at pH 4–6 (acetate buffer) to prevent hydrolysis. Degradation products, analyzed via LC-MS, include oxidized quinoline derivatives and pyrrolidine ring-opened byproducts .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). For kinase inhibition studies, validate activity using recombinant human enzymes (e.g., PDGFRβ) under standardized ATP concentrations (1 mM). Cross-reference IC₅₀ values with control inhibitors (e.g., DMPQ dihydrochloride, a PDGFRβ inhibitor with IC₅₀ = 80 nM) and account for off-target effects via counter-screening against related kinases (e.g., EGFR, PKC) .
Q. What structural modifications or formulation strategies improve selectivity in kinase inhibition assays?
- Methodological Answer : Introduce steric hindrance at the quinoline C2 position (e.g., methyl groups) to reduce off-target binding. Computational docking (AutoDock Vina) identifies key interactions with PDGFRβ’s ATP-binding pocket. Co-crystallization studies with the kinase domain guide rational design. Formulating the compound as a cyclodextrin inclusion complex enhances bioavailability and reduces nonspecific binding .
Q. How can hygroscopicity challenges during storage be mitigated without compromising compound integrity?
- Methodological Answer : Store lyophilized dihydrochloride salts in moisture-resistant containers (e.g., amber vials with PTFE-lined caps) under argon. Pre-dry solvents (e.g., molecular sieves in DMSO) for stock solutions. Thermogravimetric analysis (TGA) monitors water uptake, with acceptable limits <1% w/w. For long-term stability, maintain −20°C in desiccated environments .
Q. What computational approaches predict the compound’s binding affinity to non-target proteins (e.g., serum albumin)?
- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) with explicit solvent models estimate binding free energies (ΔG) to human serum albumin (HSA). Site-specific mutagenesis of HSA’s Sudlow sites (I/II) validates predictions. Surface plasmon resonance (SPR) provides experimental KD values, correlating with computational data .
Q. What protocols ensure compound stability under oxidative and photolytic conditions during long-term studies?
- Methodological Answer : Conduct forced degradation studies:
- Oxidative : Incubate with 3% H₂O₂ at 40°C for 24 hours; monitor via HPLC.
- Photolytic : Expose to UV light (320–400 nm) for 48 hours; assess degradation with LC-MS.
Stabilizers like ascorbic acid (0.1% w/v) or light-resistant packaging (amber glass) mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
